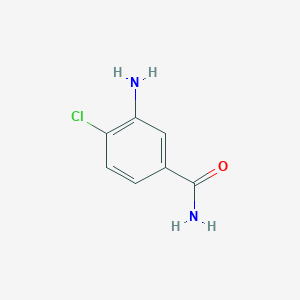

3-Amino-4-chlorobenzamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-amino-4-chlorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,9H2,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHMDKGRWJVOUFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)N)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2066517 | |

| Record name | Benzamide, 3-amino-4-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2066517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19694-10-1 | |

| Record name | 3-Amino-4-chlorobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19694-10-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzamide, 3-amino-4-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019694101 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzamide, 3-amino-4-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzamide, 3-amino-4-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2066517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-4-chlorobenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.287 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 3-Amino-4-chlorobenzamide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of 3-Amino-4-chlorobenzamide (CAS No: 19694-10-1). As a valuable building block in medicinal chemistry and organic synthesis, a thorough understanding of its physical characteristics is paramount for its effective application in research and development. This document consolidates available data on its molecular structure, thermodynamic properties, and spectral information. Furthermore, it outlines standardized experimental protocols for the determination of key physical parameters, ensuring methodological rigor and reproducibility in the laboratory.

Introduction

This compound is a substituted aromatic amide that serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. Its unique structural features, comprising an aromatic ring substituted with amino, chloro, and carboxamide functionalities, impart a specific set of physicochemical properties that govern its reactivity, solubility, and formulation characteristics. An in-depth knowledge of these properties is a critical prerequisite for its successful utilization in drug discovery, process development, and materials science. This guide is designed to be a definitive resource for professionals requiring detailed and actionable information on this compound.

Molecular Structure and Chemical Identity

A foundational understanding of a compound's physical properties begins with its molecular structure. The arrangement of atoms and functional groups in this compound dictates its polarity, potential for intermolecular interactions, and overall chemical behavior.

Caption: 2D Chemical Structure of this compound.

Table 1: Chemical Identifiers and Core Properties

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 19694-10-1 | [1] |

| Molecular Formula | C₇H₇ClN₂O | [1] |

| Molecular Weight | 170.59 g/mol | [1] |

| Appearance | Cream or beige crystalline powder | [2] |

| Canonical SMILES | C1=CC(=C(C=C1C(=O)N)N)Cl | [1] |

| InChI Key | QHMDKGRWJVOUFU-UHFFFAOYSA-N | [1] |

Thermodynamic Properties

The thermodynamic properties of this compound are critical for predicting its behavior in various physical and chemical processes, including melting, dissolution, and reaction kinetics.

Table 2: Key Thermodynamic Data

| Property | Value | Notes | Source(s) |

| Melting Point | 164-171 °C | Experimental | [3] |

| Boiling Point | 307.6 ± 32.0 °C | Predicted | |

| Flash Point | 139.8 °C | Predicted | [3] |

Causality Behind Melting Point

The relatively high melting point of this compound can be attributed to the strong intermolecular forces present in its crystal lattice. The primary contributors to this are:

-

Hydrogen Bonding: The amide (-CONH₂) and amino (-NH₂) groups are capable of acting as both hydrogen bond donors and acceptors. This leads to the formation of an extensive network of hydrogen bonds between adjacent molecules, requiring significant thermal energy to disrupt.

-

Dipole-Dipole Interactions: The polar nature of the carbon-chlorine and carbonyl bonds contributes to dipole-dipole interactions, further stabilizing the crystal structure.

-

Van der Waals Forces: Dispersion forces, although weaker, are also present between the aromatic rings.

The combination of these forces results in a well-ordered and stable crystalline solid, necessitating a high temperature to transition to the liquid phase.

Solubility Profile

Predicted Solubility

Based on the principle of "like dissolves like," the solubility of this compound can be predicted in a range of common laboratory solvents:

-

Polar Protic Solvents (e.g., Water, Ethanol): The presence of hydrogen bond-donating and -accepting groups suggests that it will exhibit some solubility in polar protic solvents. However, the nonpolar aromatic ring may limit its solubility in water.

-

Polar Aprotic Solvents (e.g., DMSO, Acetone): Good solubility is expected in polar aprotic solvents that can effectively solvate the polar functional groups.

-

Nonpolar Solvents (e.g., Dichloromethane, Hexane): Limited solubility is anticipated in nonpolar solvents due to the significant polarity of the molecule.

A study on the solubility of the structurally similar compound, 4-aminobenzamide, showed its solubility increases with temperature in solvents like water, methanol, ethanol, and acetone[4]. A similar trend can be expected for this compound.

Experimental Protocol for Solubility Determination

The following is a self-validating protocol for the quantitative determination of the solubility of this compound.

Caption: Workflow for Experimental Solubility Determination.

Step-by-Step Methodology:

-

Preparation of Saturated Solution: To a series of sealed vials, add an excess amount of this compound to a known volume of the desired solvent (e.g., water, ethanol, acetone, DMSO, dichloromethane). The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the vials in a constant temperature shaker bath for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The temperature should be rigorously controlled and monitored.

-

Phase Separation: After equilibration, the solid and liquid phases must be separated without altering the composition of the saturated solution. This can be achieved by either:

-

Centrifugation: Centrifuge the vials at a high speed to pellet the undissolved solid.

-

Filtration: Filter the solution through a syringe filter (e.g., 0.45 µm PTFE) that is compatible with the solvent. It is important to pre-saturate the filter with the solution to avoid loss of solute.

-

-

Quantitative Analysis: Accurately pipette a known volume of the clear supernatant into a volumetric flask and dilute with a suitable solvent. The concentration of this compound in the diluted solution can then be determined using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve prepared with standards of known concentrations is required for accurate quantification.

-

Solubility Calculation: The solubility can be calculated from the determined concentration, taking into account the dilution factor, and expressed in units such as mg/mL or mol/L.

Spectral Properties

Spectroscopic data is indispensable for the structural elucidation and purity assessment of this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands. An ATR-IR spectrum is available on PubChem[1].

Table 3: Expected IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amine & Amide) | 3400-3200 | Strong, Broad |

| C=O Stretch (Amide) | ~1660 | Strong |

| N-H Bend (Amine & Amide) | 1650-1550 | Medium |

| C-N Stretch | 1400-1000 | Medium |

| C-Cl Stretch | 800-600 | Medium-Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z 170 and an isotopic peak at m/z 172 (M+2) with an intensity of approximately one-third of the molecular ion peak, which is characteristic of the presence of a single chlorine atom.

Safety and Handling

Based on available safety data, this compound is classified as an irritant.[1]

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

It is imperative to handle this compound in a well-ventilated fume hood and to use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

This technical guide has synthesized the available data on the physical properties of this compound, providing a valuable resource for researchers and developers. The information on its molecular structure, thermodynamic properties, solubility, and spectral characteristics, coupled with standardized experimental protocols, will facilitate its effective and safe use in scientific endeavors. Further experimental investigation into the quantitative solubility in a wider range of solvents and the full characterization by NMR and mass spectrometry would be beneficial additions to the scientific literature.

References

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 88200, this compound.

- Chemsrc. (n.d.). This compound | CAS#:19694-10-1.

- Aladdin Scientific. (n.d.). This compound, min 96%, 100 grams.

- Pharmaffiliates. (n.d.). This compound | CAS No : 19694-86-1.

- Journal of Chemical & Engineering Data. (2019). Determination and Modeling of Solubility of 4-Aminobenzamide in Different Pure Solvents.

- Stenutz. (n.d.). This compound.

- ChemSrc. (2025, August 25). This compound | CAS#:19694-10-1.

Sources

An In-depth Technical Guide to 3-Amino-4-chlorobenzamide: A Core Scaffold for Modern Drug Discovery

This guide provides an in-depth technical overview of 3-Amino-4-chlorobenzamide, a crucial building block for researchers, medicinal chemists, and professionals in drug development. We will move beyond simple data recitation to explore the causality behind its synthesis, its strategic importance in constructing complex therapeutic agents, and the practical methodologies for its application and analysis.

Core Physicochemical & Structural Properties

This compound (3,4-ACB) is a substituted benzamide that serves as a versatile intermediate in organic synthesis. Its value lies in the strategic placement of three key functional groups on the phenyl ring: an amide, an amine, and a chloro group. Each offers a distinct point for chemical modification, allowing for the systematic construction of compound libraries to explore structure-activity relationships (SAR).

The primary amino group (-NH₂) is a potent nucleophile, ideal for forming amide, sulfonamide, or urea linkages. The benzamide group is a critical pharmacophore in many enzyme inhibitors, while the electron-withdrawing chlorine atom modulates the electronic properties of the ring and can influence metabolic stability and binding interactions.

Data Summary Table:

| Property | Value | Source(s) |

| CAS Number | 19694-10-1 | [1][2] |

| Molecular Formula | C₇H₇ClN₂O | [1][] |

| Molecular Weight | 170.60 g/mol | [1][] |

| IUPAC Name | This compound | [] |

| Appearance | Cream to beige crystalline powder | [] |

| Melting Point | 167-171 °C | [2] |

| Boiling Point | 307.6 °C (Predicted) | [] |

| Purity | Typically ≥96-98% | [1][] |

Synthesis Pathway and Mechanistic Rationale

The most logical and industrially scalable synthesis of this compound is a two-step process starting from 4-chloro-3-nitrobenzoic acid. This pathway is predicated on the differential reactivity of the functional groups and the robust, well-established nature of the chosen reactions.

Step 1: Amidation of 4-chloro-3-nitrobenzoic acid

The initial step involves the conversion of the carboxylic acid to the primary amide. This is typically achieved by first activating the carboxylic acid to make it more susceptible to nucleophilic attack. A common and effective method is conversion to the acyl chloride using thionyl chloride (SOCl₂), followed by reaction with ammonia (NH₃) or an ammonia equivalent.

-

Causality: Thionyl chloride is an excellent choice as its byproducts (SO₂ and HCl) are gaseous, which drives the reaction to completion and simplifies purification. The subsequent addition of ammonia, a strong nucleophile, readily forms the stable benzamide product, 4-chloro-3-nitrobenzamide.

Step 2: Selective Reduction of the Nitro Group

The second step is the selective reduction of the aromatic nitro group to a primary amine. This is the most critical transformation. Catalytic hydrogenation (e.g., using H₂ gas with a Palladium-on-carbon catalyst) or metal-acid reductions (e.g., using Tin(II) chloride, Iron, or Zinc in acidic media) are standard methods.

-

Expertise & Trustworthiness: Catalytic hydrogenation is often preferred for its clean reaction profile and high yields. However, metal-based reductions like with Tin(II) chloride (SnCl₂) in ethanol are highly effective and avoid the need for high-pressure hydrogenation equipment, making them accessible in many laboratory settings. The choice of reducing agent is crucial to ensure that the chloro and amide functionalities remain intact. The nitro group is significantly more susceptible to reduction under these conditions than the other groups present.

Below is a diagrammatic representation of this reliable synthesis workflow.

Caption: A validated two-step synthesis workflow for this compound.

Core Application: A Scaffold for PARP Inhibitors in Oncology

While this compound itself is not a therapeutic agent, it is a quintessential "building block" in medicinal chemistry. Its structural similarity to 3-aminobenzamide, a well-known inhibitor of Poly(ADP-ribose) polymerase (PARP), positions it as a key starting material for the development of potent and selective PARP inhibitors.[4][5][6]

Mechanism of Action: The Principle of Synthetic Lethality

PARP-1 is a critical enzyme in the base excision repair (BER) pathway, which repairs single-strand DNA breaks (SSBs).[7] In healthy cells, if the BER pathway is blocked by a PARP inhibitor, the cell can still repair DNA damage using the high-fidelity homologous recombination repair (HRR) pathway.

However, certain cancers, particularly those with mutations in the BRCA1 or BRCA2 genes, have a deficient HRR pathway. In these cancer cells, inhibiting PARP creates a scenario of "synthetic lethality."[7] When SSBs are not repaired by BER, they accumulate and lead to double-strand breaks (DSBs) during DNA replication. Since the HRR pathway is also deficient, the cell cannot repair these DSBs, leading to genomic instability and apoptotic cell death.

The benzamide moiety of 3,4-ACB acts as a pharmacophore, mimicking the nicotinamide portion of NAD+, the natural substrate for PARP, thus competitively inhibiting the enzyme. The 3-amino group serves as a crucial attachment point for adding other chemical fragments that can enhance potency and selectivity by forming additional interactions within the enzyme's binding pocket. The chloro group fine-tunes the electronic properties and can occupy specific hydrophobic pockets.

Caption: Mechanism of PARP inhibition and synthetic lethality in BRCA-deficient cancers.

Experimental Protocols

The following protocols are representative of the synthesis and analysis of this compound and its subsequent use in drug discovery workflows.

Protocol: Synthesis via Nitro Group Reduction

This protocol details the reduction of 4-chloro-3-nitrobenzamide using Tin(II) chloride.

-

Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 4-chloro-3-nitrobenzamide (1.0 eq) in ethanol (approx. 10 mL per gram of starting material).

-

Reagent Addition: Add Tin(II) chloride dihydrate (SnCl₂·2H₂O, approx. 3.0 eq) to the suspension.

-

Reaction: Heat the mixture to reflux (approx. 78 °C) and stir for 3-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and pour it slowly into a beaker of crushed ice.

-

Neutralization: Carefully neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 8. A precipitate of tin salts will form.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Final Product: Purify the crude solid by recrystallization from an ethanol/water mixture to obtain this compound as a pure crystalline solid.

Protocol: Quality Control by HPLC and NMR

Accurate characterization is essential to validate the identity and purity of the synthesized compound.

A. High-Performance Liquid Chromatography (HPLC)

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Expected Outcome: A single major peak indicating high purity.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Solvent: DMSO-d₆.

-

¹H NMR (Predicted): Signals corresponding to the aromatic protons and the amine/amide protons. The aromatic protons will appear as distinct doublets and doublet of doublets due to their coupling patterns. The -NH₂ protons will likely appear as a broad singlet, and the -CONH₂ protons as two separate broad singlets due to restricted rotation around the C-N bond.

-

¹³C NMR (Predicted): Signals for the 6 aromatic carbons (with C-Cl and C-N carbons having characteristic shifts) and a downfield signal for the carbonyl carbon of the amide.

Safety, Handling, and Storage

Hazard Identification:

-

Causes skin irritation (H315).

-

Causes serious eye irritation (H319).

-

May cause respiratory irritation (H335).

Handling Precautions:

-

Use only in a well-ventilated area, preferably a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Avoid breathing dust. Use a dust mask or respirator if ventilation is inadequate.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Keep away from strong oxidizing agents. Recommended storage is at room temperature.

References

- Sun, Z., et al. (2006). 4-Chloro-3-nitrobenzamide. Acta Crystallographica Section E: Structure Reports Online, 62(11), o4787-o4788.

- Masutani, M., et al. (2020). Effect of parp inhibitor, 3-aminobenzamide on p53 stabilization after DNA damage. OAText.

- Miki, K., et al. (2007). Poly (ADP-ribose) polymerase inhibitor 3-aminobenzamide rescues N-methyl-N-nitrosourea-induced photoreceptor cell apoptosis.... Experimental Eye Research, 84(1), 165-174.

- Li, Y., et al. (2017). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. Molecules, 22(10), 1646.

- Google Patents. CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.

- Google Patents. CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.

- OAText. Effect of parp inhibitor, 3-aminobenzamide on p53 stabilization after DNA damage.

- PubMed. Poly (ADP-ribose) polymerase inhibitor 3-aminobenzamide rescues N-methyl-N-nitrosourea-induced photoreceptor cell apoptosis....

- National Center for Biotechnology Information. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold.

- National Center for Biotechnology Information. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold.

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. This compound | 19694-10-1 [chemicalbook.com]

- 4. selleckchem.com [selleckchem.com]

- 5. oatext.com [oatext.com]

- 6. Poly (ADP-ribose) polymerase inhibitor 3-aminobenzamide rescues N-methyl-N-nitrosourea-induced photoreceptor cell apoptosis in Sprague-Dawley rats through preservation of nuclear factor-kappaB activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 3-Amino-4-chlorobenzamide: A Technical Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Introduction

3-Amino-4-chlorobenzamide is a substituted aromatic amide with a molecular structure that holds potential for applications in medicinal chemistry and materials science. As a derivative of benzamide, a scaffold present in numerous biologically active compounds, its precise structural characterization is a prerequisite for any advanced research or development. The strategic placement of an amino group, a chloro group, and an amide moiety on the benzene ring creates a unique electronic and steric environment, making a thorough spectroscopic analysis essential for confirming its identity, purity, and for predicting its chemical behavior.

Molecular Properties and Safety Considerations

A comprehensive understanding of the molecule's fundamental properties and safety profile is the starting point for any laboratory investigation.

Chemical Identity

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 19694-10-1 | [1][2] |

| Molecular Formula | C₇H₇ClN₂O | [1][2] |

| Molecular Weight | 170.59 g/mol | [1] |

| Melting Point | 167-171 °C | |

| Appearance | White to off-white crystalline powder | [3] |

Molecular Structure

The numbering of the atoms in the structure below will be used for the assignment of spectroscopic signals throughout this guide.

Caption: Molecular structure of this compound with atom numbering.

Safety and Handling

As a Senior Application Scientist, I cannot overstate the importance of rigorous safety protocols. Before handling this compound, a thorough review of the Safety Data Sheet (SDS) is mandatory.

-

Hazards: this compound is classified as an irritant. It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

-

Precautions: Standard laboratory personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, is required. All handling of the solid powder should be performed in a well-ventilated fume hood to avoid inhalation of dust.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry place.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful technique for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR are essential to confirm the atomic connectivity and chemical environment of the molecule. The following data is predicted based on established substituent effects on a benzene ring, using data from 3-aminobenzamide and 4-chlorobenzamide as references.[3][4][5][6]

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to reveal five distinct signals: three for the aromatic protons and two for the amide and amine protons. The electron-donating amino group (-NH₂) and the electron-withdrawing chloro (-Cl) and carboxamide (-CONH₂) groups will dictate the chemical shifts of the aromatic protons.

Table 2.1: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration | Rationale |

| H-C2 | ~7.7 | Doublet (d) | ~2.0 | 1H | Ortho to the electron-withdrawing amide group, expected to be the most downfield aromatic proton. |

| H-C6 | ~7.5 | Doublet of doublets (dd) | J ≈ 8.5, 2.0 | 1H | Meta to the amide, ortho to the amino group. Split by both H-C5 and H-C2. |

| H-C5 | ~7.4 | Doublet (d) | ~8.5 | 1H | Ortho to the chloro group and meta to the amino group. |

| -CONH₂ | ~8.1 and ~7.5 | Broad Singlet (br s) | - | 2H | Amide protons are exchangeable and often appear as two broad signals due to restricted rotation.[3] |

| -NH₂ | ~5.5 | Broad Singlet (br s) | - | 2H | Amino protons are exchangeable and their chemical shift can vary with concentration and temperature. |

Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum should display seven signals, corresponding to the seven unique carbon atoms in the molecule.

Table 2.2: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O (C7) | ~168 | Carbonyl carbons are highly deshielded and appear far downfield. |

| C3-NH₂ | ~148 | The carbon attached to the electron-donating amino group is deshielded. |

| C4-Cl | ~120 | The carbon bearing the chloro group is deshielded, but less so than the C-NH₂ carbon. |

| C1 | ~135 | Quaternary carbon attached to the amide group. |

| C5 | ~128 | Aromatic CH carbon. |

| C6 | ~115 | Aromatic CH carbon shielded by the ortho amino group. |

| C2 | ~113 | Aromatic CH carbon shielded by the para amino group. |

Experimental Protocol: NMR Spectroscopy

The choice of a deuterated solvent is critical; the compound must be fully soluble to yield high-resolution spectra. Dimethyl sulfoxide-d₆ (DMSO-d₆) is recommended due to its excellent solvating power for polar compounds like benzamides.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of DMSO-d₆ in a clean, dry vial.

-

Transfer the solution into a standard 5 mm NMR tube.

-

Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Allow the sample temperature to equilibrate (typically at 298 K).

-

Tune and shim the spectrometer to optimize magnetic field homogeneity.

-

Acquire a ¹H NMR spectrum (e.g., 16-32 scans).

-

Acquire a proton-decoupled ¹³C NMR spectrum (e.g., 1024 or more scans may be needed due to the low natural abundance of ¹³C).

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Phase the spectra and perform baseline correction.

-

Calibrate the chemical shift axis using the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H; δ ≈ 39.52 ppm for ¹³C).

-

Integrate the ¹H signals and analyze the multiplicities and coupling constants.

-

Caption: Predicted primary fragmentation pathway for this compound in EI-MS.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Instrument Setup: Tune the mass spectrometer according to the manufacturer's specifications. A standard electron energy of 70 eV is used for EI to ensure consistent fragmentation and allow for library matching.

-

Sample Introduction: Introduce a small quantity (microgram level) of the solid sample into the ion source, typically using a direct insertion probe.

-

The probe is heated under high vacuum, causing the sample to volatilize directly into the electron beam.

-

Ionization & Analysis: The gaseous molecules are bombarded with 70 eV electrons, causing ionization and fragmentation.

-

The resulting positive ions are accelerated and separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge (m/z) ratio.

-

Data Acquisition: The detector records the abundance of each ion, generating a mass spectrum.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural verification of this compound. The predicted NMR, FT-IR, and MS data collectively offer a unique spectral signature that should allow for unambiguous identification. By correlating the ¹H and ¹³C NMR chemical shifts to the electronic environment of the substituted ring, identifying key functional group vibrations in the IR spectrum, and analyzing the molecular ion and fragmentation patterns in the mass spectrum, researchers can confidently confirm the structure and purity of their synthesized material. The detailed protocols provided herein represent field-proven methodologies designed to yield high-quality, reproducible data, forming a critical component of the due diligence required in chemical synthesis and drug discovery.

References

- SpectraBase. 3-Aminobenzamide.

- PubChem. 4-Chlorobenzamide. National Center for Biotechnology Information.

- PubChem. 3-Aminobenzamide. National Center for Biotechnology Information.

- PubChem. 3-Amino-4-chlorobenzoic acid. National Center for Biotechnology Information.

- PubChem. Benzamide, 3-amino-4-chloro-. National Center for Biotechnology Information.

- SpectraBase. 4-Chlorobenzamide, N-propyl-.

- Aladdin Scientific. This compound, min 96%, 100 grams.

- NIST. 3-Amino-4-chlorobenzoic acid. NIST Chemistry WebBook.

- ResearchGate. Benzamide-simplified mass spectrum.

- NIST. 3-Amino-4-chlorobenzoic acid. NIST Chemistry WebBook.

- University of California, Santa Cruz. Characteristic IR Absorption Peaks of Functional Groups.

- NIST. 3-Chlorobenzamide. NIST Chemistry WebBook.

- Wikipedia. Infrared spectroscopy correlation table.

- Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns.

- University of Colorado Boulder. Infrared Spectroscopy.

- NIST. Benzamide. NIST Chemistry WebBook.

- Chemistry LibreTexts. Infrared Spectra of Some Common Functional Groups.

- ChemSrc. This compound.

- NIST. 3-Chlorobenzamide. NIST Chemistry WebBook.

- NIST. 3-Chlorobenzamide. NIST Chemistry WebBook.

- NIST. Benzamide, 3-amino-. NIST Chemistry WebBook.

- Chad's Prep. Mass Spectrometry Fragmentation Patterns.

- MDPI. Transition-Metal-Free and HI-Catalyzed Synthesis of 2,3-Dihydrobenzothiazin-4-one Derivatives.

- YouTube. PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc.

Sources

- 1. Benzamide, 3-amino-4-chloro- | C7H7ClN2O | CID 88200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. calpaclab.com [calpaclab.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 4-Chlorobenzamide(619-56-7) 1H NMR [m.chemicalbook.com]

- 5. 3-Aminobenzamide(3544-24-9) 1H NMR spectrum [chemicalbook.com]

- 6. 3-Aminobenzamide | C7H8N2O | CID 1645 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility Profile of 3-Amino-4-chlorobenzamide in Common Laboratory Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 3-Amino-4-chlorobenzamide, a key intermediate in pharmaceutical and fine chemical synthesis. Recognizing the critical role of solubility in process development, formulation, and purification, this document delineates the theoretical principles governing the dissolution of this compound. In the absence of a consolidated public database of its solubility in various organic solvents, this guide empowers researchers and drug development professionals with detailed, industry-standard experimental protocols to determine the solubility profile in their own laboratory settings. Furthermore, it offers a framework for the interpretation of this data, grounded in the physicochemical properties of this compound and the principles of solute-solvent interactions.

Introduction: The Significance of this compound and its Solubility

This compound (C₇H₇ClN₂O) is a substituted benzamide derivative of significant interest in organic synthesis, particularly as a building block for active pharmaceutical ingredients (APIs). Its molecular structure, featuring an aromatic amine, a chloro substituent, and an amide functional group, imparts a unique combination of polarity and hydrogen bonding capabilities that dictates its behavior in various solvent systems.

A thorough understanding of the solubility of this compound is paramount for several key aspects of its application:

-

Process Chemistry: The selection of an appropriate solvent is crucial for optimizing reaction kinetics, facilitating product isolation, and ensuring high purity and yield.

-

Crystallization and Purification: Control over solubility is essential for developing efficient crystallization processes to obtain the desired polymorphic form and to remove impurities.

-

Formulation Development: For pharmaceutical applications, the solubility of an API or its intermediate in various excipients and solvent systems directly impacts its bioavailability and the design of the final dosage form.

-

Analytical Method Development: The choice of solvent is critical for preparing solutions for analysis by techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

This guide will provide the foundational knowledge and practical methodologies to systematically investigate and understand the solubility profile of this compound.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of a compound is essential for predicting and interpreting its solubility.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₇H₇ClN₂O | [1] |

| Molecular Weight | 170.59 g/mol | [1] |

| Melting Point | 167-171 °C | |

| LogP (Predicted) | 2.30 | |

| Appearance | Beige crystalline powder | [2] |

| pKa (Predicted) | The experimental pKa value for this compound is not readily available in the public domain. However, based on the structure, the primary amine is expected to be weakly basic, and the amide proton is very weakly acidic. The pKa of the conjugate acid of the amino group can be estimated to be in the range of 2-4. For the related compound 3-amino-4-chlorobenzoic acid, a predicted pKa of 4.13 is reported.[3] | N/A |

The positive LogP value suggests a degree of lipophilicity, indicating that solubility in nonpolar organic solvents is possible. The high melting point is indicative of a stable crystal lattice, which will require significant energy to overcome during dissolution.

Theoretical Framework: Understanding the Drivers of Solubility

The solubility of a solid crystalline compound like this compound in a liquid solvent is governed by the thermodynamic principle of "like dissolves like." This adage is a simplified representation of the complex interplay of intermolecular forces between the solute and the solvent. The overall solubility is determined by the balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon the formation of new solute-solvent interactions.

The key intermolecular forces at play for this compound are:

-

Hydrogen Bonding: The amide (-CONH₂) and amino (-NH₂) groups can act as both hydrogen bond donors and acceptors. This is a primary driver of solubility in protic solvents (e.g., alcohols, water).

-

Dipole-Dipole Interactions: The polar nature of the amide and the carbon-chlorine bonds contribute to the molecule's overall dipole moment, allowing for interactions with other polar molecules.

-

Van der Waals Forces: These weak, non-specific interactions are present in all molecules and contribute to the overall solvation process, particularly in nonpolar solvents.

Qualitative Solubility Predictions

Based on the structure of this compound, a qualitative prediction of its solubility in common laboratory solvents can be made:

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Water): The ability to form hydrogen bonds with the solvent's hydroxyl groups suggests that this compound will exhibit some solubility in these solvents. However, the presence of the aromatic ring and the chloro-substituent will limit its aqueous solubility. For the related compound 4-chlorobenzamide, it is expected to be soluble in polar protic solvents.[4]

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dimethyl Sulfoxide): These solvents can act as hydrogen bond acceptors for the amide and amino protons and can effectively solvate the polar regions of the molecule. Good solubility is anticipated in these solvents. For 4-chlorobenzamide, good solubility is also expected in polar aprotic solvents.[4]

-

Nonpolar Solvents (e.g., Toluene, Hexane): The energy required to break the strong intermolecular forces within the crystal lattice of this compound is unlikely to be compensated by the weak van der Waals interactions with nonpolar solvents. Therefore, low solubility is expected. Lower solubility for 4-chlorobenzamide is predicted in nonpolar solvents.[4]

The Influence of pH on Aqueous Solubility

The presence of a basic amino group means the aqueous solubility of this compound will be pH-dependent. In acidic solutions, the amino group will be protonated, forming a more polar and, therefore, more water-soluble salt. As the pH increases, the compound will be in its less soluble free base form. A thorough understanding of the pKa of the compound is essential to predict its solubility at different pH values.

Experimental Determination of Solubility: A Practical Guide

To obtain quantitative solubility data, a systematic experimental approach is necessary. The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.

The Shake-Flask Method: A Step-by-Step Protocol

This protocol outlines the determination of the equilibrium solubility of this compound in a given solvent at a specified temperature.

Materials and Equipment:

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

-

Temperature-controlled orbital shaker or water bath

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Experimental Workflow:

Caption: Relationship between solute/solvent properties and solubility.

By plotting the determined solubility against the dielectric constant of the solvents, a general trend can often be observed. For a moderately polar compound like this compound, it is expected that solubility will be higher in solvents with intermediate to high polarity. Deviations from this trend can often be explained by specific interactions, such as the strong hydrogen bonding in protic solvents.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting.

-

Hazard Identification: May cause skin, eye, and respiratory irritation. [5]* Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. [5]* Handling: Avoid breathing dust. Use in a well-ventilated area. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

While a comprehensive, publicly available dataset for the solubility of this compound is currently lacking, this technical guide provides the necessary theoretical framework and practical methodologies for its determination. By understanding the physicochemical properties of the compound and the principles of solute-solvent interactions, and by employing the standardized shake-flask method, researchers can generate reliable and reproducible solubility data. This information is invaluable for the efficient development of synthetic processes, purification techniques, and formulations involving this important chemical intermediate.

References

- PubChem Compound Summary for CID 88200, this compound. National Center for Biotechnology Information.

- This compound CAS#:19694-10-1. Chemsrc.

Sources

- 1. Benzamide, 3-amino-4-chloro- | C7H7ClN2O | CID 88200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. 3-Amino-4-chlorobenzoic acid | 2840-28-0 [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

A-Z Guide to 3-Amino-4-chlorobenzamide in Fragment-Based Drug Discovery

This guide provides an in-depth technical exploration of 3-amino-4-chlorobenzamide, a versatile fragment compound, and its strategic application in modern drug discovery. Tailored for researchers, medicinal chemists, and drug development professionals, this document elucidates the core principles, practical methodologies, and critical considerations for leveraging this scaffold to accelerate the generation of novel therapeutic agents.

Introduction: The Power of Fragments in Modern Drug Discovery

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient alternative to traditional high-throughput screening (HTS).[1][2] Instead of screening vast libraries of large, complex molecules, FBDD focuses on identifying small, low-molecular-weight compounds, or "fragments," that bind weakly but efficiently to a biological target.[1][3] These initial fragment hits serve as high-quality starting points for rational, structure-guided optimization into potent and selective drug candidates.[4][5] This approach offers several advantages, including a more thorough exploration of chemical space, higher hit rates, and the generation of leads with superior physicochemical properties.[1][5]

This compound stands out as a "privileged" fragment. Its structure contains key features—a primary amine, a benzamide core, and a chlorine substituent—that provide multiple vectors for chemical modification and diverse interaction possibilities with protein targets. This guide will dissect the properties of this fragment, outline its applications, and provide actionable protocols for its use in a drug discovery campaign.

Physicochemical Profile of this compound

A successful fragment must possess specific physicochemical properties that adhere to the "Rule of Three"—a guideline for optimal fragment characteristics.[3] this compound aligns well with these principles, making it an excellent candidate for fragment libraries.

| Property | Value | Source |

| Molecular Formula | C₇H₇ClN₂O | [6][7] |

| Molecular Weight | 170.6 g/mol | [6][7][8] |

| CAS Number | 19694-10-1 | [8][9] |

| Appearance | Beige or cream crystalline powder | [6][10] |

| Melting Point | 164-168.5 °C | [6][10] |

| XLogP3 | 1.2 - 2.3 | [6][7] |

| Hydrogen Bond Donors | 2 | [6][7] |

| Hydrogen Bond Acceptors | 2 | [6][7] |

| Rotatable Bond Count | 1 | [6][7] |

| Topological Polar Surface Area (TPSA) | 69.1 Ų | [6][7] |

These properties confer upon this compound adequate solubility for biophysical screening at high concentrations and a low degree of complexity, which is ideal for establishing a clear structure-activity relationship (SAR) during optimization.

Synthesis and Chemical Reactivity

The synthetic accessibility of a fragment and its derivatives is paramount for a successful FBDD campaign. This compound can be synthesized through several established routes, most commonly starting from 3-nitro-4-chlorobenzoic acid.[11]

A general synthetic pathway involves two key steps:

-

Amide Formation: The carboxylic acid of 3-nitro-4-chlorobenzoic acid is activated, often by conversion to an acid chloride with thionyl chloride, and then reacted with an amine.[11]

-

Nitro Group Reduction: The nitro group is subsequently reduced to a primary amine, typically using a reducing agent like iron powder in the presence of an acid or ammonium chloride.[12]

The reactivity of this compound is centered around its functional groups:

-

The Amino Group: This primary aromatic amine is a versatile handle for a wide range of chemical modifications, including acylation, alkylation, sulfonylation, and participation in coupling reactions to build more complex structures.

-

The Benzamide Group: The amide functionality is a robust hydrogen bond donor and acceptor, often critical for anchoring the fragment to the protein target.

-

The Aromatic Ring: The chloro-substituted phenyl ring can be further functionalized through electrophilic aromatic substitution or cross-coupling reactions, allowing for exploration of the surrounding binding pocket.

Application in Drug Discovery: A Scaffold for Potent Inhibitors

The benzamide moiety is a common feature in many approved drugs, particularly in the class of Poly(ADP-ribose) polymerase (PARP) inhibitors.[13][14] PARP enzymes are crucial for DNA repair, and their inhibition is a clinically validated strategy for treating certain cancers, especially those with deficiencies in other DNA repair pathways (e.g., BRCA mutations).[14]

Case Study: Precursor to PARP Inhibitors like Rucaparib

3-Aminobenzamide itself is a known PARP inhibitor.[15][16][17] The this compound scaffold serves as a key building block in the synthesis of more potent and selective PARP inhibitors, such as the FDA-approved drug Rucaparib.[15][18][19][20][21] Rucaparib is used for the treatment of ovarian and prostate cancers.[14][18] The development of Rucaparib showcases the power of fragment-based design, where the core benzamide structure provides the essential interactions within the NAD+ binding site of the PARP enzyme, while further chemical elaborations optimize potency and pharmacokinetic properties.[15]

Experimental Protocols and Workflows

Integrating this compound into an FBDD campaign requires a systematic workflow. The following protocols are representative of the key stages involved.

Workflow for a Fragment-Based Drug Discovery Campaign

Caption: A typical workflow for a Fragment-Based Drug Discovery (FBDD) campaign.

Protocol 1: Fragment Screening using Surface Plasmon Resonance (SPR)

Objective: To identify fragments that bind to a target protein and to quantify their binding affinity (KD) and kinetics.

Methodology:

-

Immobilization: Covalently immobilize the purified target protein onto a sensor chip surface (e.g., CM5 chip via amine coupling).

-

Preparation of Fragment Solutions: Prepare a concentration series of this compound (e.g., 1 µM to 1 mM) in a suitable running buffer (e.g., HBS-EP+). The high solubility of the fragment is critical here.

-

Binding Analysis: Inject the fragment solutions sequentially over the immobilized protein surface and a reference flow cell. Monitor the change in response units (RU) in real-time.

-

Data Processing: Subtract the reference channel signal from the active channel signal. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

-

Hit Criteria: A fragment is typically considered a hit if it shows a reproducible, concentration-dependent binding response with a KD in the high micromolar to millimolar range.

Protocol 2: Hit-to-Lead Optimization via Fragment Growing

Objective: To improve the binding affinity of the initial this compound hit by synthesizing and testing elaborated analogs. This process is guided by structural data from X-ray crystallography showing the fragment bound to the target.

Methodology:

-

Structural Analysis: Obtain a high-resolution crystal structure of the target protein in complex with this compound. Identify unoccupied pockets adjacent to the fragment and key interaction points.

-

Design of Analogs: Based on the structural data, design a small library of analogs. For example, if the amino group is pointing towards a hydrophobic pocket, design analogs with various alkyl or aryl substituents attached to the amine.

-

Example Elaboration Strategy: Use a Suzuki coupling reaction to add a phenyl group to the aromatic ring or an acylation reaction to add a cyclopropyl group to the amino function.

-

-

Synthesis: Synthesize the designed analogs. The straightforward reactivity of the parent fragment is a key advantage.

-

Re-evaluation: Screen the new analogs using the same biophysical and biochemical assays (e.g., SPR and an enzymatic activity assay).

-

SAR Analysis: Correlate the changes in chemical structure with changes in binding affinity and activity. This iterative process of design, synthesis, and testing is the core of hit-to-lead optimization.

Illustrative Chemical Elaboration

Caption: Key vectors for chemical elaboration of the this compound fragment.

Conclusion and Future Outlook

This compound is more than just a chemical reagent; it is a validated, high-value starting point for drug discovery. Its favorable physicochemical properties, synthetic tractability, and proven relevance as a core scaffold for potent enzyme inhibitors make it an essential tool for any FBDD campaign. As drug discovery continues to tackle increasingly complex biological targets, the rational, bottom-up approach enabled by versatile fragments like this compound will be indispensable. Future work will likely see this and similar fragments incorporated into more sophisticated library designs, including those for covalent inhibitors and targeted protein degraders, further expanding their utility in developing the next generation of therapeutics.

References

- Wikipedia. Fragment-based lead discovery. [Link]

- Longdom Publishing. (2023). The Innovative Approaches of Fragment Based Drug Discovery (FBDD) and the Therapeutic Interventions of Drug Development. [Link]

- PharmaFeatures. (2024). Fragment-Based Drug Discovery: A Comprehensive Overview. [Link]

- BioSolveIT. FBDD: Fragment-Based Drug Design. [Link]

- Drug Hunter. (2022). An Introduction to Fragment-Based Drug Discovery (FBDD). [Link]

- Google Patents. CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.

- PubChem. Benzamide, 3-amino-4-chloro-. [Link]

- ResearchGate. Synthesis reaction of 3-amino-4-chloro benzohydrazide. [Link]

- Oakwood Chemical. This compound, min 96%, 100 grams. [Link]

- PubMed. (2022). Total Synthesis of Rucaparib. [Link]

- Chemsrc. This compound | CAS#:19694-10-1. [Link]

- PubMed. (2003). Discovery of 3-amino-4-chlorophenyl P1 as a novel and potent benzamidine mimic via solid-phase synthesis of an isoxazoline library. [Link]

- ResearchGate.

- Eureka.

- Taylor & Francis. 3-Aminobenzamide – Knowledge and References. [Link]

- Google Patents.

- PMC - NIH. (2020). The Development of Rucaparib/Rubraca®: A Story of the Synergy Between Science and Serendipity. [Link]

Sources

- 1. longdom.org [longdom.org]

- 2. Fragment-Based Drug Discovery: A Comprehensive Overview - PharmaFeatures [pharmafeatures.com]

- 3. Fragment-based lead discovery - Wikipedia [en.wikipedia.org]

- 4. biosolveit.de [biosolveit.de]

- 5. drughunter.com [drughunter.com]

- 6. echemi.com [echemi.com]

- 7. Benzamide, 3-amino-4-chloro- | C7H7ClN2O | CID 88200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. calpaclab.com [calpaclab.com]

- 9. This compound | CAS#:19694-10-1 | Chemsrc [chemsrc.com]

- 10. B25294.22 [thermofisher.com]

- 11. benchchem.com [benchchem.com]

- 12. 3-AMINO-N-(4-CHLOROPHENYL)BENZAMIDE synthesis - chemicalbook [chemicalbook.com]

- 13. 3-Aminobenzamide | PARP | TargetMol [targetmol.com]

- 14. taylorandfrancis.com [taylorandfrancis.com]

- 15. The Development of Rucaparib/Rubraca®: A Story of the Synergy Between Science and Serendipity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. medchemexpress.com [medchemexpress.com]

- 17. selleckchem.com [selleckchem.com]

- 18. Total Synthesis of Rucaparib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Synthesis process for Rucaparib intermediate of ovarian cancer treating medicine - Eureka | Patsnap [eureka.patsnap.com]

- 21. KR20230020172A - A new synthetic method of rucaparib as a PARP inhibitor and intermediates thereof - Google Patents [patents.google.com]

Investigating 3-Amino-4-chlorobenzamide as a PARP inhibitor intermediate

An In-depth Technical Guide for the Synthesis and Application of 3-Amino-4-chlorobenzamide: A Key Intermediate for PARP Inhibitors

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a critical chemical intermediate in the synthesis of several clinically important Poly(ADP-ribose) polymerase (PARP) inhibitors. Designed for researchers, medicinal chemists, and process development scientists, this document details a robust, two-step synthetic protocol starting from commercially available 4-chloro-3-nitrobenzoic acid. We delve into the mechanistic principles behind each synthetic step, offer field-proven insights for reaction optimization, and present a complete methodology for the characterization and quality control of the final product. Furthermore, the guide contextualizes the application of this intermediate in the broader landscape of PARP inhibitor drug development, particularly its role as a foundational scaffold. All protocols are designed to be self-validating, supported by authoritative citations to ensure scientific integrity and reproducibility.

Introduction: The Strategic Importance of PARP Inhibitors and Their Building Blocks

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, are central to the DNA damage response (DDR) pathway, playing a pivotal role in the repair of single-strand breaks (SSBs). In oncology, PARP inhibitors have emerged as a revolutionary class of targeted therapies. They exploit the concept of "synthetic lethality," proving exceptionally effective against tumors with deficiencies in the homologous recombination (HR) repair pathway, such as those harboring BRCA1 or BRCA2 mutations. By inhibiting PARP-mediated SSB repair, these drugs lead to the accumulation of double-strand breaks during DNA replication, which cannot be repaired in HR-deficient cancer cells, ultimately triggering cell death.

Several PARP inhibitors, including Olaparib, Rucaparib, and Niraparib, have received regulatory approval for treating various cancers, including ovarian, breast, and prostate cancer.[1] The chemical architecture of many of these inhibitors features a core benzamide moiety, which is crucial for binding to the nicotinamide pocket of the PARP enzyme's catalytic domain. This compound represents a highly strategic and versatile starting material for constructing this critical pharmacophore. Its substituted aromatic ring provides the necessary vectors for building the complex polycyclic systems characteristic of modern PARP inhibitors.

This guide provides the requisite technical detail for the reliable synthesis and validation of this key intermediate, empowering research and development teams to accelerate their drug discovery programs.

Synthesis of this compound: A Two-Step Approach

A robust and scalable synthesis of this compound can be efficiently executed in two primary steps from 4-chloro-3-nitrobenzoic acid: (1) Amidation of the carboxylic acid to form 4-chloro-3-nitrobenzamide, and (2) Selective reduction of the nitro group to yield the target amine.

Overall Synthetic Workflow

The logical flow from starting material to the final intermediate is outlined below. This workflow is designed for clarity, safety, and high yield.

Caption: Workflow for the synthesis of this compound.

Step 1: Synthesis of 4-Chloro-3-nitrobenzamide

Principle & Causality: This step converts the carboxylic acid into a primary amide. A direct amidation is often inefficient. Therefore, the carboxylic acid is first activated by converting it to a more reactive acyl chloride using thionyl chloride (SOCl₂). A catalytic amount of N,N-dimethylformamide (DMF) is used to accelerate this conversion via the formation of the Vilsmeier reagent in situ. The highly electrophilic acyl chloride then readily reacts with an ammonia source (aqueous ammonium hydroxide) to form the stable amide bond. Toluene is an excellent solvent choice due to its appropriate boiling point for the chlorination reaction and its ability to be removed azeotropically.

Detailed Experimental Protocol:

-

Setup: To a dry 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser (with a gas outlet to a scrubber), and a dropping funnel, add 4-chloro-3-nitrobenzoic acid (20.1 g, 100 mmol).

-

Chlorination: Add toluene (150 mL) and 3-4 drops of N,N-dimethylformamide (DMF). Begin stirring and slowly add thionyl chloride (11.0 mL, 150 mmol) via the dropping funnel over 20 minutes.

-

Reaction: Heat the mixture to reflux (approx. 80-90 °C) for 3 hours. The reaction progress can be monitored by TLC (thin-layer chromatography) until the starting material is consumed.

-

Work-up (Acyl Chloride): Allow the reaction to cool to room temperature. Carefully remove the excess thionyl chloride and toluene under reduced pressure. The resulting crude 4-chloro-3-nitrobenzoyl chloride is a yellow solid or oil and is used directly in the next step without further purification.

-

Amidation: Dissolve the crude acyl chloride in tetrahydrofuran (THF, 100 mL) and cool the flask in an ice-water bath to 0-5 °C.

-

Ammonia Addition: Slowly add concentrated ammonium hydroxide (28-30%, ~25 mL) dropwise, ensuring the internal temperature does not exceed 15 °C. A thick precipitate will form.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

-

Isolation: Pour the reaction mixture into 400 mL of cold deionized water with stirring.

-

Filtration: Collect the resulting pale-yellow precipitate by vacuum filtration. Wash the filter cake thoroughly with cold water (3 x 50 mL).

-

Drying: Dry the solid in a vacuum oven at 60 °C to a constant weight. This typically yields 4-chloro-3-nitrobenzamide as a pale-yellow solid (Expected yield: 90-95%).[2][3]

Step 2: Reduction to this compound

Principle & Causality: This step involves the selective reduction of the aromatic nitro group to a primary amine. While catalytic hydrogenation is a clean method, it requires specialized pressure equipment. A more accessible and highly effective laboratory method is Béchamp reduction, using iron powder in a mildly acidic aqueous solution. Ammonium chloride serves as a proton source and electrolyte to facilitate the reaction. The iron acts as the electron donor, reducing the nitro group in a stepwise fashion to the amine, while itself being oxidized. This method is known for its reliability, cost-effectiveness, and chemoselectivity, leaving the amide and chloro functionalities intact.

Detailed Experimental Protocol:

-

Setup: In a 1 L round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-chloro-3-nitrobenzamide (20.0 g, 100 mmol), ethanol (250 mL), and deionized water (80 mL).

-

Reagent Addition: Add ammonium chloride (26.7 g, 500 mmol) and stir until it dissolves. Then, add iron powder (<325 mesh, 27.9 g, 500 mmol) in portions over 15 minutes.

-

Reaction: Heat the vigorously stirred suspension to reflux (approx. 80 °C) for 4-6 hours. The reaction progress can be monitored by TLC, observing the disappearance of the starting material. The mixture will turn from a yellow suspension to a dark grey/black slurry.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Add ethyl acetate (250 mL) and stir for 10 minutes.

-

Filtration: Filter the hot mixture through a pad of Celite® to remove the iron salts and unreacted iron. Wash the Celite® pad thoroughly with hot ethanol (3 x 50 mL).

-

Extraction: Combine the filtrates and remove the organic solvents under reduced pressure. The remaining aqueous solution may contain some product. Extract this aqueous layer with ethyl acetate (3 x 100 mL).

-

Purification: Combine all organic extracts, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Recrystallization: Recrystallize the crude solid from an ethanol/water mixture to obtain pure this compound as an off-white or beige solid. (Expected yield: 85-92%).

Characterization and Quality Control

To ensure the synthesized intermediate meets the standards required for subsequent use in drug synthesis, a comprehensive analytical characterization is mandatory.

| Parameter | Method | Specification / Typical Result |

| Appearance | Visual | Off-white to beige crystalline solid |

| Identity | ¹H NMR (400 MHz, DMSO-d₆) | δ 7.65 (s, 1H), 7.20-7.40 (m, 3H), 7.15 (d, 1H), 5.50 (s, 2H) |

| Identity | Mass Spectrometry (ESI+) | m/z: 171.03 [M+H]⁺ (for C₇H₇ClN₂O) |

| Purity | HPLC (>210 nm) | ≥ 98.0% |

| Melting Point | Capillary Method | 165-168 °C |

Application in PARP Inhibitor Synthesis

This compound is a linchpin intermediate for constructing the core of various PARP inhibitors. The primary amine serves as a nucleophile or a precursor to a diazonium salt for ring-forming reactions, while the benzamide portion is retained as the critical PARP-binding element. For instance, in the synthesis of inhibitors like Rucaparib, this intermediate can be elaborated through multi-step sequences to build the final tricyclic azepino-indole scaffold.[4][5][6]

The general synthetic logic involves using the amine to construct a heterocyclic ring system fused to the initial benzene ring.

Caption: Generalized role of the intermediate in PARP inhibitor synthesis.

Safety and Handling

As a professional laboratory chemical, this compound and all reagents used in its synthesis must be handled with appropriate care.

-

This compound: May cause skin, eye, and respiratory irritation.[1][7]

-

4-Chloro-3-nitrobenzoic Acid: Corrosive. Causes severe skin burns and eye damage.

-

Thionyl Chloride: Highly corrosive and toxic. Reacts violently with water to release toxic gases (HCl and SO₂). Must be handled in a well-ventilated fume hood.

-

Iron Powder: Flammable solid. Handle away from ignition sources.

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles. When handling thionyl chloride or fine powders, use of a respirator may be warranted based on a risk assessment. For detailed information, consult the Safety Data Sheet (SDS) for each chemical.[1]

Conclusion

This compound is a valuable and indispensable intermediate for the development of PARP inhibitors. The synthetic route detailed in this guide, proceeding via amidation of 4-chloro-3-nitrobenzoic acid followed by a robust Béchamp reduction, offers a reliable and scalable method for its production. By providing clear, mechanistically-driven protocols and contextualizing the intermediate's role in drug discovery, this guide serves as a practical resource for scientists working at the forefront of cancer therapy research.

References

- CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide. (n.d.). Google Patents.

- Park, J., & Cheon, C. H. (2022). A cyanide-catalyzed imino-Stetter reaction enables the concise total syntheses of rucaparib. Organic & Biomolecular Chemistry.

- Wang, Y., et al. (2016). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. Molecules.

- Various Authors. (n.d.). Development of a Fit-for-Purpose Large-Scale Synthesis of an Oral PARP Inhibitor. ACS Publications.

- Acar, N., et al. (2023). Synthesis reaction of 3-amino-4-chloro benzohydrazide. ResearchGate.

- Reddy, K. L., et al. (2017). A scalable and eco-friendly total synthesis of poly(ADP-ribose) polymerase inhibitor Olaparib. Green Chemistry.

- National Center for Biotechnology Information. (n.d.). Benzamide, 3-amino-4-chloro-. PubChem Compound Database.

- PrepChem. (n.d.). Synthesis of 3-amino-benzoic acid.

- CN105237423A - Preparation method of 3-amino-4-hydroxybenzoic acid. (n.d.). Google Patents.

- Park, J., & Cheon, C. H. (2022). End game to the first-generation synthesis of rucaparib (1). ResearchGate.

- Oakwood Chemical. (n.d.). This compound, min 96%, 100 grams.

- CN105693822A - Synthesis process for Rucaparib intermediate of ovarian cancer treating medicine. (n.d.). Eureka | Patsnap.

- WO2019115000A1 - Process for the preparation of rucaparib and novel synthesis intermediates. (n.d.). Google Patents.

- WO2017032289A1 - Process for preparing parp inhibitor, crystalline forms, and uses thereof. (n.d.). Google Patents.

- NIST. (n.d.). 3-Amino-4-chlorobenzoic acid. NIST Chemistry WebBook.

- Park, J., & Cheon, C. H. (2022). Total Synthesis of Rucaparib. Journal of Organic Chemistry.

- National Center for Biotechnology Information. (n.d.). 4-Chloro-3-nitrobenzamide. PubChem Compound Database.

- CN105985294B - Preparation method of olaparib. (n.d.). Google Patents.

- Jin, B. N., et al. (2008). 4-Chloro-3-nitrobenzamide. Acta Crystallographica Section E.

- WO2017191562A1 - Process for the preparation of olaparib and polymorphs thereof. (n.d.). Google Patents.

- Wang, Y., et al. (2018). Synthesis, preliminarily biological evaluation and molecular docking study of new Olaparib analogues as multifunctional PARP-1 and cholinesterase inhibitors. Molecules.

Sources

- 1. Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Chloro-3-nitrobenzamide | C7H5ClN2O3 | CID 27942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A cyanide-catalyzed imino-Stetter reaction enables the concise total syntheses of rucaparib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pure.korea.ac.kr [pure.korea.ac.kr]

- 7. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

The Art of Kinase Inhibition: A Technical Guide to Leveraging 3-Amino-4-chlorobenzamide as a Privileged Scaffold

Foreword: The Quest for Specificity in Kinase Drug Discovery

The human kinome, with its vast and intricate network of over 500 protein kinases, represents a landscape of immense therapeutic potential. These enzymes, acting as molecular switches in countless cellular signaling pathways, have rightfully become a focal point of modern drug discovery, particularly in oncology. However, the highly conserved nature of the ATP-binding site across the kinome presents a formidable challenge: achieving inhibitor selectivity. This challenge has driven the field towards a scaffold-based design paradigm, where pre-validated molecular frameworks, or "privileged scaffolds," are utilized as starting points for the development of potent and selective kinase inhibitors.[1] This guide delves into one such scaffold: 3-amino-4-chlorobenzamide. We will explore its chemical attributes, its strategic application in the synthesis of kinase inhibitors, and the rigorous experimental methodologies required to validate its potential as a cornerstone for novel therapeutics.

The Building Block: Deconstructing this compound

This compound is a substituted aromatic amide with the molecular formula C₇H₇ClN₂O.[2][3] Its utility as a building block in medicinal chemistry stems from a unique combination of chemical features that allow for versatile derivatization and strategic interactions with kinase active sites.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a building block is paramount for predicting its behavior in both synthetic reactions and biological systems.

| Property | Value | Source |

| Molecular Weight | 170.59 g/mol | [2] |

| Melting Point | 164-171 °C | [1] |

| Appearance | Beige crystalline powder | [3] |

| Solubility | Soluble in organic solvents (e.g., DMSO, DMF); poorly soluble in water. | [4] |

| LogP | 2.30 | [1][3] |

| pKa | (Predicted) Basic (amino group) ~3.5; Acidic (amide NH) ~17 | - |

The moderate lipophilicity (LogP of 2.30) suggests a favorable starting point for developing orally bioavailable drugs, balancing aqueous solubility with membrane permeability.

Chemical Reactivity and Synthetic Handles

The true power of this compound lies in its reactive sites, which provide avenues for a multitude of chemical transformations.

-

The 3-Amino Group: This primary aromatic amine is a versatile nucleophile, readily participating in reactions such as amide bond formation, sulfonylation, and reductive amination. This allows for the introduction of a wide array of substituents to probe the solvent-exposed regions of the kinase active site.

-

The Benzamide Moiety: The amide group itself can act as a hydrogen bond donor and acceptor, crucial for anchoring the inhibitor to the kinase hinge region. While generally stable, it can be a site for bioisosteric replacement to modulate physicochemical properties.

-

The Aromatic Ring: The benzene ring serves as a rigid scaffold, properly orienting the functional groups for optimal target engagement. The electron-withdrawing nature of the chlorine and amide groups influences the reactivity of the ring in electrophilic aromatic substitution reactions.

-

The 4-Chloro Group: The chlorine atom offers a potential site for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the introduction of larger and more complex aryl or heteroaryl moieties. This can be exploited to access deeper pockets within the kinase active site.

Strategic Application in Kinase Inhibitor Synthesis

The judicious use of this compound as a starting material allows for the systematic construction of kinase inhibitor libraries. The following sections outline a representative synthetic workflow and the underlying strategic considerations.

Synthesis of this compound

While commercially available, understanding the synthesis of the building block itself can be instructive. A common laboratory-scale synthesis starts from 3-nitro-4-chlorobenzoic acid.

Caption: Synthesis of this compound.

A Representative Synthetic Protocol: Elaboration into a Kinase Inhibitor Scaffold

The following protocol details the synthesis of a hypothetical kinase inhibitor derived from this compound, targeting a generic tyrosine kinase. This multi-step synthesis showcases the versatility of the building block.

Step 1: Acylation of the 3-Amino Group